![molecular formula C17H16O5 B1323991 2-(3,5-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-98-3](/img/structure/B1323991.png)
2-(3,5-Dimethoxybenzoyl)phenyl acetate
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Overview
Description
“2-(3,5-Dimethoxybenzoyl)phenyl acetate” is a chemical compound with the molecular formula C17H16O5 . It is used in various scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxybenzoyl)phenyl acetate” consists of 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 300.31 .Scientific Research Applications
Molecular Structure Analysis
The structural analysis of molecular compounds similar to 2-(3,5-Dimethoxybenzoyl)phenyl acetate has provided insights into the molecular associations within crystals. For example, the study of crystal structures of related compounds, such as methyl 3,5-dimethylbenzoate, has shown how molecules are bonded and arranged in layers, contributing to the understanding of molecular interactions in solid states (Ebersbach et al., 2022).
Photophysical Properties and Sensing Applications
Research on diarylimidazole derivatives, which share structural motifs with 2-(3,5-Dimethoxybenzoyl)phenyl acetate, highlights their potential in sensing applications. The study on a specific diarylimidazole derivative demonstrated its selective sensing capabilities for ferric ions, which is significant for the development of fluorescence sensors. This research also explored the compound's non-linear optical (NLO) behavior, which is essential for photonic and electronic applications (Perumal et al., 2021).
Photodegradation Studies
Photodegradation research on dimethoxy curcuminoids, which are structurally related to 2-(3,5-Dimethoxybenzoyl)phenyl acetate, has shed light on the stability and degradation pathways of such compounds under light exposure. These studies are crucial for understanding the photostability of pharmaceuticals and other chemical materials (Galer & Šket, 2015).
Synthetic Applications
The synthesis of various organic compounds, including isoflavones and oxadiazole derivatives, often involves intermediates or structural units similar to 2-(3,5-Dimethoxybenzoyl)phenyl acetate. Research in this area contributes to the development of new synthetic routes and methodologies, which are fundamental for the production of pharmaceuticals and agrochemicals (Balasubramanian & Nair, 2000); (Jin et al., 2006).
Safety and Hazards
properties
IUPAC Name |
[2-(3,5-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-15(16)17(19)12-8-13(20-2)10-14(9-12)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFMODMURUVMTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641608 |
Source
|
Record name | 2-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-98-3 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl](3,5-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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